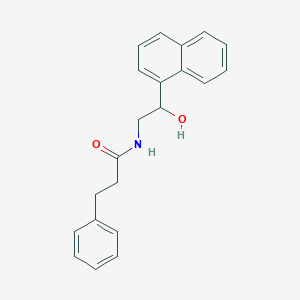

N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

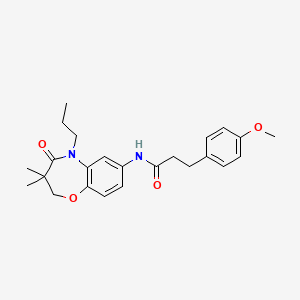

N-(5-(3-fluorobenciltio)-1,3,4-tiadiazol-2-il)-4-fluorobenzamida es un compuesto que pertenece a la clase de derivados de tiadiazol. Los tiadiazoles son conocidos por sus diversas actividades biológicas y han sido estudiados ampliamente por sus posibles aplicaciones en química medicinal. Este compuesto en particular presenta un anillo de tiadiazol sustituido con grupos fluorobenciltio y fluorobenzamida, que pueden contribuir a sus propiedades químicas y biológicas únicas.

Métodos De Preparación

La síntesis de N-(5-(3-fluorobenciltio)-1,3,4-tiadiazol-2-il)-4-fluorobenzamida normalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del anillo de tiadiazol: El anillo de tiadiazol se puede sintetizar haciendo reaccionar un derivado de hidrazina con disulfuro de carbono y un compuesto halogenado adecuado en condiciones básicas.

Introducción del grupo fluorobenciltio: El intermedio de tiadiazol luego se hace reaccionar con bromuro de 3-fluorobencilo en presencia de una base para introducir el grupo fluorobenciltio.

Formación del grupo fluorobenzamida: Finalmente, el compuesto se hace reaccionar con cloruro de 4-fluorobenzoílo para formar la N-(5-(3-fluorobenciltio)-1,3,4-tiadiazol-2-il)-4-fluorobenzamida deseada

Análisis De Reacciones Químicas

N-(5-(3-fluorobenciltio)-1,3,4-tiadiazol-2-il)-4-fluorobenzamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, reduciendo potencialmente el anillo de tiadiazol o el grupo amida.

Aplicaciones Científicas De Investigación

Química: El compuesto se usa como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.

Biología: Ha mostrado potencial como agente antiplaquetario, inhibiendo la agregación plaquetaria in vitro.

Medicina: El compuesto se está investigando por sus posibles aplicaciones terapéuticas, incluido su uso como anticonvulsivo y agente antitumoral.

Industria: Puede usarse en el desarrollo de nuevos materiales con propiedades químicas específicas

Mecanismo De Acción

El mecanismo de acción de N-(5-(3-fluorobenciltio)-1,3,4-tiadiazol-2-il)-4-fluorobenzamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, como agente antiplaquetario, puede inhibir la vía de la ciclooxigenasa, reduciendo la producción de tromboxano A2 y, por lo tanto, previniendo la agregación plaquetaria. Como anticonvulsivo, puede aumentar los niveles de ácido gamma-aminobutírico (GABA) en el cerebro, mejorando la neurotransmisión inhibitoria y reduciendo la actividad convulsiva.

Comparación Con Compuestos Similares

N-(5-(3-fluorobenciltio)-1,3,4-tiadiazol-2-il)-4-fluorobenzamida se puede comparar con otros derivados de tiadiazol, tales como:

2-(3-Fluorobenciltio)-4-hidroxi-6-metil-5-(4-nitrobencil)pirimidina: Este compuesto también presenta un grupo fluorobenciltio pero tiene una estructura central diferente y grupos funcionales adicionales.

2-(3-Fluorobenciltio)-5-(4-piridil)-1,3,4-oxadiazol: Este compuesto tiene un grupo fluorobenciltio similar pero un núcleo heterocíclico diferente, lo que lleva a diferentes propiedades químicas y biológicas

Propiedades

IUPAC Name |

4-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS2/c17-12-6-4-11(5-7-12)14(22)19-15-20-21-16(24-15)23-9-10-2-1-3-13(18)8-10/h1-8H,9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVGJYCBBLEJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2642055.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2642057.png)

![(2Z)-2-{[(3-chlorophenyl)methyl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2642060.png)

![2-[2-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2642061.png)

![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)

![N-({[2,3'-bipyridine]-3-yl}methyl)-1-benzothiophene-2-carboxamide](/img/structure/B2642069.png)

![2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)

![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide](/img/structure/B2642075.png)